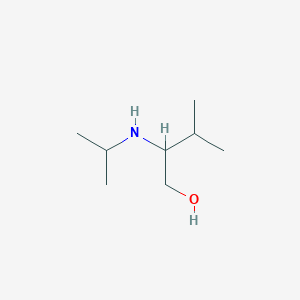
2'-3'-cyclic GMP-AMP sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-cGAMP sodium salt involves the enzymatic reaction of cGAMP synthase with cytoplasmic DNA. The compound can be resuspended in endotoxin-free water for various concentrations . The preparation process includes mixing the solid compound with an acid, filtering the mixture, heating the solution, and crystallization .
Industrial Production Methods: Industrial production of 2’,3’-cGAMP sodium salt typically involves large-scale enzymatic reactions followed by purification processes such as anion exchange chromatography. This method achieves high yields and purity levels suitable for research and industrial applications .
化学反应分析
Types of Reactions: 2’,3’-cGAMP sodium salt undergoes various chemical reactions, including hydrolysis and binding reactions. It is known to activate innate immune responses by binding to the stimulator of interferon genes .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-cGAMP sodium salt include endotoxin-free water and various acids for resuspension and crystallization . The compound is stable under typical laboratory conditions and can be stored at -20ºC to maintain its potency .
Major Products Formed: The major products formed from the reactions involving 2’,3’-cGAMP sodium salt include cytokines such as interferon-β and interferon-γ, which play a significant role in the immune response .
科学研究应用
2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to study the type I interferon response to cytosolic DNA and to identify small compounds capable of binding human stimulator of interferon genes . In medicine, it is explored for its potential in immunotherapy, particularly in cancer treatment . The compound is also used in various biological studies to understand the mechanisms of innate immunity and antiviral responses .
作用机制
The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound binds to and activates the stimulator of interferon genes, which in turn induces the production of type I interferons and pro-inflammatory cytokines via the TANK-binding kinase 1/interferon regulatory factor 3 pathway and the NF-κB pathway . This activation promotes the innate immune response and has antitumor activity .
相似化合物的比较
2’,3’-cGAMP sodium salt is unique due to its atypical 2’-5’ phosphodiester linkage between guanosine and adenosine . Similar compounds include 3’,3’-cGAMP, 3’,2’-cGAMP, and 2’,2’-cGAMP, which also serve as second messengers but have different binding affinities and activation pathways . The binding affinity of 2’,3’-cGAMP to the stimulator of interferon genes is stronger compared to these other cyclic dinucleotides, making it a more potent activator of the innate immune response .
属性
CAS 编号 |
2734858-36-5 |
|---|---|
分子式 |
C20H22N10Na2O13P2 |
分子量 |
718.4 g/mol |
IUPAC 名称 |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI 键 |
CNVCOPPPOWRJAV-DQNSRKNCSA-L |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13394006.png)
![Ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13394012.png)
![Methyl 5,6-dihydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13394015.png)
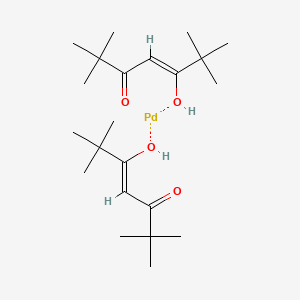
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![2-(3-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13394038.png)
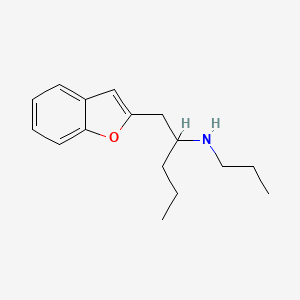
![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)

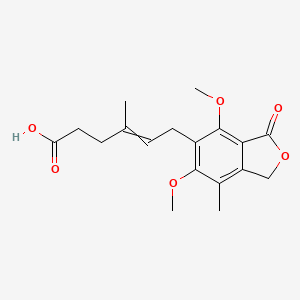
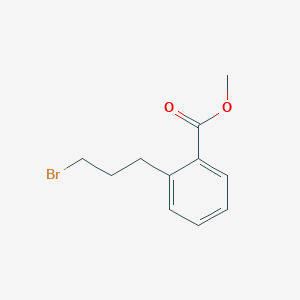
![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13394075.png)
